molecular formula C14H22N2O6 B116620 Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate CAS No. 328086-57-3

Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate

Cat. No. B116620
M. Wt: 314.33 g/mol
InChI Key: QVTOOWHELURIDU-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate, also known as Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate, is a useful research compound. Its molecular formula is C14H22N2O6 and its molecular weight is 314.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Pyrimidine Derivatives

    Dimethyl 2-(methoxymethylene) pentanedioates are used in the synthesis of pyrimidine derivatives, which are analogues of pyrido[2,3-d]pyrimidines exhibiting interesting biological activities. The synthesis involves an unusual Michael addition followed by treatment with guanidine carbonate (Berzosa et al., 2011).

  • Structure Elucidation and Synthesis of Dioxolanes

    The compound is involved in the synthesis and structure elucidation of dioxolanes emitted by species of the Triatominae subfamily. This process includes the synthesis of optically active isomers through a novel key step for the synthesis of secondary alcohols (Bohman et al., 2011).

  • Chemical Analysis of Pyrrole Alkaloids

    Dimethyl 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]pentanedioate is identified as a new pyrrole alkaloid isolated from the AcOEt extract of the fruits of Lycium chinense. The structural elucidation involved various spectroscopic methods including 1D- and 2D-NMR (Youn et al., 2013).

  • Antimicrobial Applications

    Dimethyl 4-(methoxymethylene)-2-pentenedioate is a starting material for synthesizing novel 2-pyridones containing a sulfonamide moiety, expected to possess bactericidal and fungicidal activities (El-Mariah & Nassar, 2008).

  • Catalysis in Dimerization Reactions

    The compound plays a role in the dimerization of methyl acrylate to the head-to-tail 2-methylene-pentanedioic acid dimethyl ester product, with phosphines like P(RNCH2CH2)3N being the best nonmetallic catalysts reported for this reaction (Su et al., 2003).

properties

IUPAC Name

dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O6/c1-14(2,3)22-13(19)16-10(12(18)21-5)8-9(6-7-15)11(17)20-4/h9-10H,6,8H2,1-5H3,(H,16,19)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTOOWHELURIDU-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(CC#N)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C[C@H](CC#N)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-Dimethyl 2-((tert-butoxycarbonyl)amino)-4-(cyanomethyl)pentanedioate

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